![molecular formula C21H16ClNO4 B5088905 methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)

methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to fuel the tricarboxylic acid cycle and support the biosynthesis of nucleotides, lipids, and proteins. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and several clinical trials are currently underway to evaluate its safety and efficacy in patients with cancer.

Mechanism of Action

Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate exerts its anticancer effects by inhibiting glutaminase, which leads to a decrease in the levels of glutamate and other downstream metabolites that are required for cancer cell growth and survival. This inhibition of glutaminase also leads to an increase in the levels of intracellular reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Biochemical and Physiological Effects

methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can also inhibit the activity of mTOR, a key regulator of cell growth and metabolism. methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to induce autophagy, a cellular process that can promote cell survival or induce cell death depending on the context.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate for lab experiments is its selectivity for glutaminase, which allows for the specific inhibition of this target without affecting other metabolic pathways. However, methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to have off-target effects on other enzymes, such as aspartate transaminase and alanine transaminase, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate and its potential use as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate treatment. Another area of research is the development of combination therapies that can enhance the efficacy of methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate and overcome resistance mechanisms. Additionally, the development of more potent and selective glutaminase inhibitors is an active area of research in the field of cancer metabolism.

Synthesis Methods

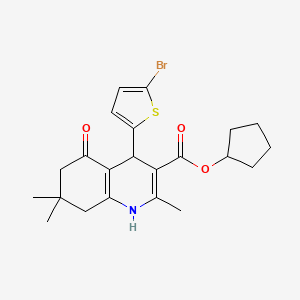

Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can be synthesized using a multistep process that involves the coupling of 4-chlorobenzoic acid with 4-aminophenol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The resulting intermediate is then reacted with methyl 4-bromobenzoate to form the desired product, which is deprotected using trifluoroacetic acid to yield methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate.

Scientific Research Applications

Methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate can inhibit the growth of a wide range of cancer cell lines, including those derived from breast, lung, prostate, and pancreatic cancers. methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate has also been shown to synergize with other anticancer agents, such as chemotherapy and targeted therapies, to enhance their efficacy.

properties

IUPAC Name |

methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4/c1-26-21(25)15-4-10-18(11-5-15)27-19-12-8-17(9-13-19)23-20(24)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHYMHELIFWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)

![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)

![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)

![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B5088872.png)

![2-[2-(1-ethylpropylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5088879.png)

![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)

![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)

![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)